(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide
Description
(Z)-4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide is a thiazolidinone derivative characterized by a benzodioxole-substituted methylene group at the 5-position of the thiazolidinone core and a 4-hydroxyphenyl-substituted butanamide chain at the 3-position. Thiazolidinones are renowned for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the benzo[d][1,3]dioxole group—a bicyclic electron-rich aromatic system—enhances rigidity and may improve target binding, while the 4-hydroxyphenyl group contributes to solubility via hydrogen bonding .
Properties
IUPAC Name |
4-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S2/c24-15-6-4-14(5-7-15)22-19(25)2-1-9-23-20(26)18(30-21(23)29)11-13-3-8-16-17(10-13)28-12-27-16/h3-8,10-11,24H,1-2,9,12H2,(H,22,25)/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGLKRKTBNRDT-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)NC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Ring: This step often starts with the reaction of a suitable dicarbonyl compound with thiourea under acidic conditions to form the thioxothiazolidinone core.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group is introduced via a condensation reaction with an appropriate aldehyde, typically under basic conditions.
Attachment of the Hydroxyphenyl Group: The final step involves coupling the intermediate with a hydroxyphenyl butanamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated its ability to induce apoptosis in cancerous cells, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In silico molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as 5-lipoxygenase. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has been widely studied. The compound has demonstrated activity against a range of bacterial strains, indicating its usefulness in developing new antimicrobial agents .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound is utilized in biochemical assays to study enzyme interactions and mechanisms. Its structure allows researchers to explore how it interacts with various biological targets, providing insights into enzyme inhibition and activation processes .
2. Drug Development
As a key intermediate in the synthesis of novel pharmaceuticals, this compound plays a crucial role in drug development pipelines targeting various diseases, including cancer and infections. Its unique structural features allow for modifications that can enhance efficacy and reduce toxicity .
Material Science Applications
1. Development of Advanced Materials
The structural properties of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide make it a candidate for creating advanced materials with specific electrical or thermal properties. Research is ongoing to explore its potential in electronics and energy applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the thioxothiazolidinone ring could form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or disrupt protein-protein interactions, leading to the compound’s biological effects.
Comparison with Similar Compounds
4-Methylbenzylidene Analogs
The compound 4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide (CAS: 6590-38-1) shares the thiazolidinone core and butanamide chain but substitutes the benzodioxole and hydroxyphenyl groups with 4-methylbenzylidene and 4-methylphenyl, respectively . Key differences include:
- Bioactivity : Methyl substituents may favor hydrophobic interactions in enzyme pockets, whereas the hydroxyl group in the target compound could engage in hydrogen bonding with polar residues.
Pyrazole-Substituted Analogs
The pyrazolylmethylene derivative N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide (CAS: 438459-64-4) replaces the benzodioxole with a bromophenyl-pyrazole system .
- Electronic Effects: The bromine atom’s electron-withdrawing nature may alter electron density in the thiazolidinone ring, affecting reactivity (e.g., as a Michael acceptor).
Condensation Reactions
The target compound’s synthesis likely parallels methods for analogous thiazolidinones, such as the reaction of hydrazinecarbothioamides with α,β-unsaturated carbonyl compounds (e.g., ). For example:
Tautomerism and Stability
Unlike triazole derivatives (e.g., ’s 1,2,4-triazole-3-thiones), thiazolidinones are less prone to tautomerism. However, the thioxo group (C=S) in the target compound may exhibit thione-thiol tautomerism under physiological conditions, influencing reactivity .
Physicochemical Properties
Pharmacological Implications
- Antimicrobial Activity: Thiazolidinones with electron-withdrawing groups (e.g., bromine in pyrazole analogs) show enhanced activity against Gram-positive bacteria, whereas the benzodioxole group may target fungal pathogens .
- Anticancer Potential: The hydroxyl group’s ability to generate reactive oxygen species (ROS) could augment cytotoxicity compared to non-phenolic analogs .
Biological Activity
The compound (Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-hydroxyphenyl)butanamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure
The compound features a thiazolidine core with various substituents that influence its biological activity. The structural components include:
- A thiazolidine ring which is known for its diverse biological properties.
- A benzo[d][1,3]dioxole moiety , which may enhance the compound's interaction with biological targets.
- An amide linkage that contributes to its stability and bioactivity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidine derivatives with substituted benzaldehydes. The reaction conditions and purification methods are critical for achieving high yields and purity.
Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | DU145 (Prostate) | 10.5 |
| Compound B | PC3 (Prostate) | 8.7 |
| Compound C | MDA-MB-231 (Breast) | 12.2 |
The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by studies that demonstrate increased levels of pro-apoptotic markers.
Antimicrobial Activity
Thiazolidine derivatives have also been evaluated for their antimicrobial properties. The compound has shown effectiveness against various Gram-positive bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 10 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives is another area of interest. The presence of hydroxyl groups in the structure enhances free radical scavenging activity.
| Compound | EC50 Value (µM) |
|---|---|
| Compound D | 25.0 |
| Ascorbic Acid (Control) | 35.6 |
Studies indicate that modifications to the thiazolidine ring can significantly affect antioxidant activity, making it a promising scaffold for further exploration.
Case Studies
Several studies have evaluated the biological activities of related thiazolidine compounds:
- Ahmed et al. synthesized a series of thiazolidinediones and evaluated their anti-diabetic effects using an alloxan-induced diabetic model, demonstrating significant reductions in blood glucose levels.
- Roy et al. reported on the synthesis of novel thiazolidinedione derivatives with enhanced antihyperglycemic properties in vivo.
- Shashikant et al. focused on the anti-tumor effects of thiazolidinediones in various cancer models, showing promising results in reducing tumor growth.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the Z-isomer of this compound?
- Methodological Answer : The Z-configuration can be stabilized using acetic acid as a solvent with anhydrous sodium acetate under reflux (7–10 hours), followed by recrystallization in ethanol. Monitoring reaction progress via TLC (20% ethyl acetate/n-hexane) ensures completion. This method is adapted from analogous thiazolidinone syntheses .
Q. What spectroscopic techniques are critical for confirming the compound’s Z-configuration and purity?
- Methodological Answer :
- 1H NMR : Look for coupling constants and chemical shifts indicative of the Z-isomer’s conjugated double bond (e.g., downfield shifts for thioxo groups).
- IR : Confirm the presence of C=O (4-oxo) and C=S (2-thioxo) stretches (~1650–1700 cm⁻¹ and ~1200–1250 cm⁻¹, respectively).
- X-ray crystallography : Use SHELX software for structure refinement, particularly for resolving stereochemistry .
Q. How should researchers design experiments to improve yield during scale-up synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, solvent ratio, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) can enhance reproducibility and reduce side reactions in continuous processes .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?
- Methodological Answer :
- In silico docking : Compare binding affinities of the Z-isomer vs. E-isomer using PubChem-derived structural data (e.g., InChI key) to identify false positives .
- Dose-response assays : Validate activity with orthogonal assays (e.g., apoptosis markers for antitumor effects, as in ) .
- MD simulations : Use molecular dynamics to assess conformational stability under physiological conditions .
Q. How can researchers address discrepancies between crystallographic and spectroscopic data?
- Methodological Answer :
- Twinning analysis : Use SHELXL to check for crystal twinning, which may distort bond angles .
- DFT calculations : Compare computed NMR/IR spectra (B3LYP/6-311+G(d,p)) with experimental data to identify impurities or tautomeric forms .
Q. What mechanistic insights can be gained from studying byproducts in the synthesis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
